molecular formula C25H23ClN2O5 B11535107 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate

4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B11535107
M. Wt: 466.9 g/mol
InChI Key: QLUIOVWKWRDNMH-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of functional groups, including a hydrazone linkage, a methoxy group, and a chlorobenzoate ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of with to form the corresponding hydrazide. This reaction is usually carried out in an organic solvent such as ethanol under reflux conditions.

    Condensation Reaction: The hydrazide is then reacted with in the presence of an acid catalyst to form the hydrazone intermediate. This step is typically performed at room temperature.

    Esterification: The final step involves the esterification of the hydrazone intermediate with using a coupling reagent such as and . This reaction is carried out in an inert atmosphere, often under nitrogen, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as or in acidic conditions.

    Reduction: Reagents such as or .

    Substitution: Nucleophiles like or under basic conditions.

Major Products

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate depends on its application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

    Pharmaceutical Effects: In medicinal applications, it may interact with specific molecular targets such as receptors or proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate: can be compared with similar compounds such as:

    4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-chlorobenzoate: Similar structure but with an ethoxy group instead of a methoxy group, which may affect its reactivity and solubility.

    4-((E)-{[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 4-chlorobenzoate: Contains a dimethoxybenzoyl group, potentially altering its biological activity and chemical properties.

These comparisons highlight the unique aspects of This compound , such as its specific functional groups and their influence on its chemical behavior and applications.

Properties

Molecular Formula

C25H23ClN2O5

Molecular Weight

466.9 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C25H23ClN2O5/c1-16-8-10-19(12-17(16)2)32-15-24(29)28-27-14-18-9-11-22(23(13-18)31-3)33-25(30)20-6-4-5-7-21(20)26/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+

InChI Key

QLUIOVWKWRDNMH-MZJWZYIUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.